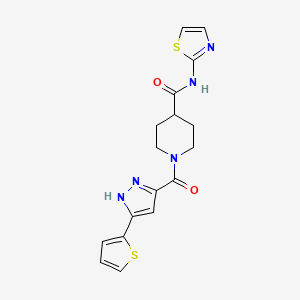
N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S2 and its molecular weight is 387.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(thiazol-2-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its antimicrobial, anticancer, and enzyme inhibitory properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions. Key steps include the formation of the thiazole and pyrazole rings, followed by their coupling with piperidine derivatives. The reaction conditions often employ solvents like ethanol or dimethylformamide (DMF), along with catalysts such as triethylamine or potassium carbonate to enhance yields.
Synthetic Route Example
- Formation of Thiazole : React 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine with thiocarbamide in refluxing acetone.
- Formation of Pyrazole : Condense appropriate thiophene derivatives with hydrazine derivatives.
- Final Coupling : Combine the thiazole and pyrazole intermediates with piperidine under controlled conditions.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated for several derivatives.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 10 | 0.35 | 0.40 | Bactericidal |
| 13 | 0.50 | 0.55 | Bacteriostatic |
These compounds showed potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with compound 7b being the most active derivative .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro assays indicated that it could inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Case Study:
A study evaluated the effects of this compound on human cancer cell lines, revealing IC50 values ranging from 15 to 30 µM, indicating moderate potency against tested tumor cells .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific kinases involved in various signaling pathways. For instance, its interaction with PfGSK3 and PfPK6 kinases was assessed, showing promising inhibitory effects with IC50 values below 100 nM.
| Kinase | IC50 (nM) |
|---|---|
| PfGSK3 | 80 |
| PfPK6 | 90 |
These findings suggest that this compound could serve as a lead for developing new therapeutic agents targeting these kinases .
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c23-15(19-17-18-5-9-26-17)11-3-6-22(7-4-11)16(24)13-10-12(20-21-13)14-2-1-8-25-14/h1-2,5,8-11H,3-4,6-7H2,(H,20,21)(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRYHRZZNDEWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














